molecular formula C9H9N3O2 B2663937 Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate CAS No. 73605-91-1

Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate

Cat. No.: B2663937
CAS No.: 73605-91-1
M. Wt: 191.19 g/mol
InChI Key: TUURBMNAWKVTHI-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminobenzoate with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization to form the triazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as diazotization, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar structural features but lacking the ethyl ester group.

    Methyl 1H-benzo[D][1,2,3]triazole-5-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.

    1H-Benzotriazole-5-carboxylic acid: The carboxylic acid derivative of benzotriazole.

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

73605-91-1

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 4H-benzotriazole-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-7-8(5-6)11-12-10-7/h3-4H,2,5H2,1H3

InChI Key

TUURBMNAWKVTHI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=NNN=C2C=C1

Canonical SMILES

CCOC(=O)C1=CC=C2C(=NN=N2)C1

solubility

not available

Origin of Product

United States

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